molecular formula C19H17BrClNO4S B3670485 [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate

Cat. No.: B3670485
M. Wt: 470.8 g/mol
InChI Key: FHBOVMXKXNYLFE-UHFFFAOYSA-N
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Description

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, a morpholine ring, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiourea (NH₂CSNH₂) are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholine ring and the carbothioyl group allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO4S/c1-24-16-11-13(18(27)22-6-8-25-9-7-22)10-15(20)17(16)26-19(23)12-2-4-14(21)5-3-12/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBOVMXKXNYLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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